REACTION_SMILES
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[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[Cl:24][c:25]1[n:26][cH:27][cH:28][n:29][c:30]1[Cl:31].[ClH:8].[O:32]=[CH:33][N:34]([CH3:35])[CH3:36].[OH2:37].[n:9]1[c:10]([N:19]2[CH2:20][CH:21]([NH2:23])[CH2:22]2)[cH:11][cH:12][c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]12>>[n:9]1[c:10]([N:19]2[CH2:20][CH:21]([NH:23][c:30]3[c:25]([Cl:24])[n:26][cH:27][cH:28][n:29]3)[CH2:22]2)[cH:11][cH:12][c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nccnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CN(c2ccc3ccccc3n2)C1
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Name
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Type
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product
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Smiles
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Clc1nccnc1NC1CN(c2ccc3ccccc3n2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |